molecular formula C13H8ClFN2O3 B3866828 N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide

N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide

Cat. No.: B3866828
M. Wt: 294.66 g/mol
InChI Key: RFXVSMYLVXVXGF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2-chloro-5-nitrophenyl group and a 4-fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

    Substitution Reactions: Products include substituted derivatives where the chloro or nitro groups are replaced by other nucleophiles.

    Reduction Reactions: The major product is N-(2-amino-5-chlorophenyl)-4-fluorobenzamide.

    Oxidation Reactions: Oxidized derivatives of the amide group.

Scientific Research Applications

Chemistry: N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes or inhibitors for studying enzyme functions or signaling pathways.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and nitro groups can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrophenyl isothiocyanate
  • 4-Chloro-3-nitrophenyl isothiocyanate
  • 3-Nitrophenyl isothiocyanate
  • 2-Chloro-4-nitroaniline

Comparison: N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide is unique due to the presence of both a chloro and nitro group on the phenyl ring, as well as a fluorobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-11-6-5-10(17(19)20)7-12(11)16-13(18)8-1-3-9(15)4-2-8/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXVSMYLVXVXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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